
Indium (III) isopropoxide
Descripción general
Descripción
El isopropoxido de indio(III) es un compuesto organometálico con la fórmula química
In(OCH(CH3)2)3
. Es un sólido de color amarillo claro a amarillo que se utiliza principalmente como precursor en la síntesis de materiales que contienen indio y como catalizador en diversas reacciones químicas. Este compuesto es notable por su papel en la preparación de películas de óxido de indio y su aplicación en reacciones de transferencia de hidrógeno.Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El isopropoxido de indio(III) puede sintetizarse mediante la reacción de tricloruro de indio con isopropanol en presencia de una base como el isopropoxido de sodio. La reacción suele proceder de la siguiente manera:
InCl3+3NaOCH(CH3)2→In(OCH(CH3)2)3+3NaCl
Esta reacción suele llevarse a cabo en atmósfera inerte para evitar que la humedad y el oxígeno interfieran en el proceso.
Métodos de producción industrial: A escala industrial, la producción de isopropoxido de indio(III) implica rutas sintéticas similares, pero con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactivos de alta pureza y ambientes de reacción controlados es crucial para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones: El isopropoxido de indio(III) experimenta varios tipos de reacciones químicas, entre ellas:
Hidrólisis: En presencia de agua, el isopropoxido de indio(III) se hidroliza para formar hidróxido de indio e isopropanol.
Descomposición térmica: Al calentarse, se descompone para formar óxido de indio e isopropanol.
Reactivos y condiciones comunes:
Hidrólisis: El agua o la humedad del aire pueden iniciar la hidrólisis.
Descomposición térmica: Se requieren temperaturas elevadas para la descomposición térmica.
Productos principales:
Oxidación: Los aldehídos y las cetonas son los productos principales.
Hidrólisis: Hidróxido de indio e isopropanol.
Descomposición térmica: Óxido de indio e isopropanol.
Aplicaciones Científicas De Investigación
El isopropoxido de indio(III) tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Su papel como catalizador en la síntesis orgánica puede aprovecharse en la preparación de moléculas biológicamente activas.
Medicina: Posibles aplicaciones en la síntesis y el desarrollo de fármacos debido a sus propiedades catalíticas.
Mecanismo De Acción
El mecanismo por el cual el isopropoxido de indio(III) ejerce sus efectos catalíticos implica la coordinación del centro de indio con el sustrato, facilitando la transferencia de átomos de hidrógeno. En la oxidación de Oppenauer, por ejemplo, el centro de indio activa el sustrato alcohólico, permitiendo la transferencia de hidrógeno al oxidante (pivaldehído), lo que da como resultado la formación del aldehído o cetona correspondiente {_svg_1}.
Comparación Con Compuestos Similares
El isopropoxido de indio(III) se puede comparar con otros alcóxidos metálicos como el isopropoxido de aluminio y el isopropoxido de titanio:
Isopropoxido de aluminio: Similar en su uso como catalizador en la síntesis orgánica, pero difiere en su reactividad y en los tipos de reacciones que cataliza.
Isopropoxido de titanio: Ampliamente utilizado en la síntesis de dióxido de titanio y como catalizador en reacciones orgánicas, pero con diferentes propiedades y aplicaciones catalíticas.
Singularidad: El isopropoxido de indio(III) es único debido a sus propiedades catalíticas específicas en reacciones de transferencia de hidrógeno y su papel como precursor de películas de óxido de indio, que son cruciales en aplicaciones de materiales avanzados .
Compuestos similares:
- Isopropoxido de aluminio
- Isopropoxido de titanio
- Isopropoxido de zinc
El isopropoxido de indio(III) destaca por sus aplicaciones específicas en la síntesis de materiales que contienen indio y su eficiencia catalítica en reacciones de transferencia de hidrógeno.
Propiedades
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


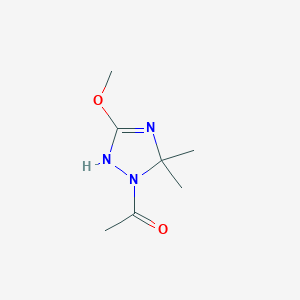
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
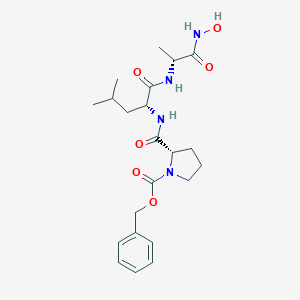
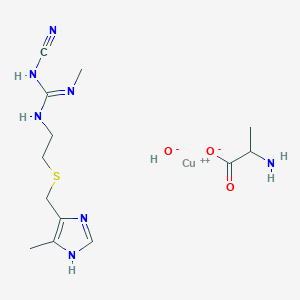
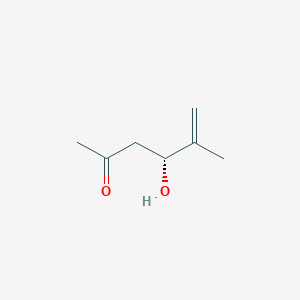
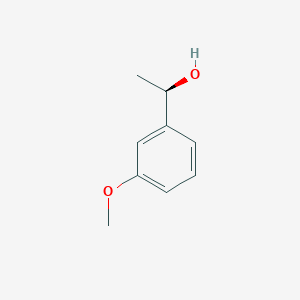
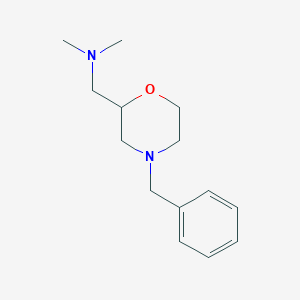

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
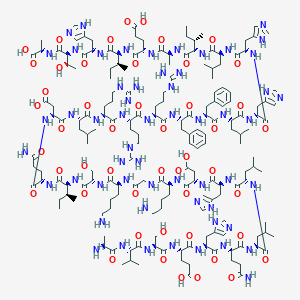



![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
